Icmt-IN-21

Enzyme inhibition Bioisosteric replacement Medicinal chemistry

Icmt-IN-21 serves as a validated chemical probe for investigating RAS membrane localization and oncogenic signaling. The compound belongs to the sulfonamide-modified farnesyl cysteine (SMFC) chemotype, with an IC50 of 8.8 μM against human ICMT. It is intended for research use only, and standard international B2B shipping is available with no special permits required.

Molecular Formula C22H33NO4S3
Molecular Weight 471.7 g/mol
Cat. No. B12371048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-21
Molecular FormulaC22H33NO4S3
Molecular Weight471.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSCC(C(=O)O)NS(=O)(=O)C1=CC=CS1)C)C)C
InChIInChI=1S/C22H33NO4S3/c1-17(2)8-5-9-18(3)10-6-11-19(4)13-15-28-16-20(22(24)25)23-30(26,27)21-12-7-14-29-21/h7-8,10,12-14,20,23H,5-6,9,11,15-16H2,1-4H3,(H,24,25)/b18-10+,19-13+/t20-/m0/s1
InChIKeyMQLFDFLYIJHAIZ-OWNDRHNHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICMT-IN-21: Selective SMFC ICMT Inhibitor


ICMT-IN-21 (compound 6ag) is a sulfonamide-modified farnesyl cysteine (SMFC) inhibitor of human isoprenylcysteine carboxyl methyltransferase (hICMT) with an IC50 of 8.8±0.5 μM [1]. The compound is characterized by its farnesyl isoprenoid motif and carboxylic acid group, both essential structural elements for ICMT inhibition [1]. As a chemical probe targeting the terminal methylation step of CAAX protein post-translational processing, ICMT-IN-21 serves as a tool for investigating RAS membrane localization and downstream oncogenic signaling pathways in cancer biology research [1].

ICMT-IN-21 Irreplaceability vs. Other ICMT Inhibitors


Substituting ICMT-IN-21 with other ICMT inhibitors—such as the indole-based cysmethynil, the adamantyl analog ICMT-IN-54 (IC50=12.4 μM), or the high-potency ICMT-IN-55 (IC50=90 nM)—introduces confounding variables that compromise experimental interpretability [1]. ICMT-IN-21 belongs to the sulfonamide-modified farnesyl cysteine (SMFC) chemotype, a structural class distinct from the indole-acetamide scaffold of cysmethynil and its derivatives, and possesses a fundamentally different binding interaction at the enzyme's prenylcysteine substrate pocket [1]. Additionally, cysmethynil is a time-dependent inhibitor with a Ki of 0.14 μM for the final enzyme-inhibitor complex and demonstrates antiproliferative effects that are not solely attributable to ICMT inhibition, whereas ICMT-IN-21's IC50 is derived from direct enzymatic activity measurements under standardized biochemical assay conditions [1]. These disparities in chemotype, potency assay methodology, and reported cellular efficacy preclude any assumption of functional interchangeability in experimental systems.

ICMT-IN-21 Head-to-Head Comparisons


Bioisosteric Sulfonamide Replacement: Substrate-to-Inhibitor Switch

ICMT-IN-21 (6ag) contains a sulfonamide bond in place of the amide linkage found in the natural hICMT substrate and amide-linked farnesyl cysteine (AFC) analogs. This single chemical modification transforms the molecule from an ICMT substrate into an ICMT inhibitor, as demonstrated by systematic SAR analysis [1].

Enzyme inhibition Bioisosteric replacement Medicinal chemistry

Farnesyl Chain Length Dependence of ICMT Inhibition

Within the sulfonamide-modified farnesyl cysteine (SMFC) series, ICMT-IN-21 (6ag) emerged as the most potent inhibitor among analogs with varying alkyl chain modifications. The farnesyl (C15) isoprenoid chain length is critical for optimal binding, as shorter-chain analogs demonstrate substantially reduced inhibitory activity [1].

Structure-activity relationship Enzyme inhibition Medicinal chemistry

Chemotype and Assay Divergence vs. Cysmethynil

ICMT-IN-21 (SMFC chemotype) and cysmethynil (indole-acetamide chemotype) represent fundamentally different structural classes of ICMT inhibitors, with different potency determination methods complicating direct potency comparisons [1][2]. Cysmethynil is a time-dependent inhibitor with Ki=0.14 μM for the final enzyme-inhibitor complex and demonstrates antiproliferative effects that are not exclusively mediated through ICMT inhibition [2]. ICMT-IN-21's IC50 is derived from direct enzymatic activity under standardized biochemical assay conditions and its antiproliferative activity profile has not been extensively characterized relative to cysmethynil [1].

Chemotype comparison Enzyme inhibition Cancer biology

Direct Potency Comparison with Adamantyl Analog

Within the broader ICMT inhibitor landscape, ICMT-IN-21 (6ag, SMFC chemotype) demonstrates superior potency compared to the adamantyl-containing analog ICMT-IN-54 (compound 7c), which represents a distinct structural subclass of ICMT inhibitors [1].

ICMT inhibition SAR Chemical probe selection

Potency Spectrum vs. High-Affinity ICMT Inhibitors

The ICMT inhibitor landscape includes compounds spanning a wide potency range. ICMT-IN-21 (IC50=8.8 μM) occupies an intermediate position on this potency spectrum, with ICMT-IN-55 (IC50=90 nM) and ICMT-IN-1 (IC50=1.3 nM) representing substantially more potent alternatives [1]. This gradient provides investigators with tunable options for experimental design based on required target engagement thresholds.

ICMT inhibition Potency gradient Chemical probe selection

ICMT-IN-21 Optimal Application Scenarios


SAR and Lead Optimization of SMFC Inhibitors

ICMT-IN-21 (6ag) serves as the benchmark compound within the sulfonamide-modified farnesyl cysteine (SMFC) series, identified as the most potent analog among the published set (IC50=8.8±0.5 μM) with full SAR characterization available in the primary literature [1]. Researchers synthesizing novel SMFC derivatives can use ICMT-IN-21 as a reference standard for comparative potency assessment, with the full dataset for analogs 6ad (IC50>200 μM) and 6ae (IC50>200 μM) providing a validated potency gradient for assay calibration [1].

ICMT Substrate-to-Inhibitor Switch Mechanistic Studies

ICMT-IN-21 is uniquely positioned for experiments investigating the structural determinants that distinguish ICMT substrates from inhibitors. The compound's sulfonamide linkage—a single-atom replacement of the amide bond found in natural farnesyl cysteine substrates and AFC analogs—converts substrate activity into inhibition [1]. This precise chemical modification makes ICMT-IN-21 an ideal probe for binding pocket mapping studies, active site mutagenesis analyses, and investigations of the transition from methylation-competent to methylation-incompetent enzyme-ligand complexes [1].

Biochemical Validation of RAS Prenylation Pathway Inhibition

For investigators conducting in vitro enzymatic studies of the RAS post-translational modification cascade, ICMT-IN-21 provides a chemically defined tool for interrogating the terminal ICMT methylation step independent of the upstream farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) enzymes [1]. The compound's demonstrated activity against human ICMT (hICMT) in biochemical assays using the physiologically relevant methyl donor S-adenosyl-L-methionine enables direct assessment of ICMT inhibition without confounding effects on earlier pathway components [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icmt-IN-21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.